
SCH-23390盐酸盐
描述
SCH-23390 hydrochloride is a potent dopamine receptor antagonist with K values of 0.2 nM and 0.3 nM at D1 and D5 receptor sub-types, respectively . It is also an agonist at 5-HT2C receptors in vitro . It is known to possess anti-stereotypic effect and cataleptogenic effect .
Molecular Structure Analysis
The molecular formula of SCH-23390 hydrochloride is C17H18ClNO . The molecular weight is 324.24 .Chemical Reactions Analysis
SCH-23390 hydrochloride is a potent and high efficacy human 5-HT2C receptor agonist with a Ki of 9.3 nM . It also binds with high affinity to the 5-HT2 and 5-HT1C receptors . It inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels with an IC50 of 268 nM .Physical And Chemical Properties Analysis
SCH-23390 hydrochloride is a solid substance . It is soluble in water .科学研究应用
Neuroscience Research
SCH 23390 hydrochloride is extensively used in neuroscience to study the role of dopamine D1 receptors. It helps in understanding the dopaminergic signaling involved in motor control, cognitive processes, and reward mechanisms. By blocking D1 receptors, researchers can investigate the effects of dopamine modulation in various neurological conditions .
Psychopharmacology
In psychopharmacology, SCH 23390 hydrochloride serves as a tool to explore the pharmacological profiles of antipsychotic drugs. It’s used to determine the efficacy of these drugs in treating disorders like schizophrenia, where dopamine pathways are often disrupted .
Cardiovascular Studies
SCH 23390 hydrochloride has been utilized in cardiovascular research to examine the influence of dopamine receptors on blood pressure regulation and heart rate. Its ability to block D1 receptors can reveal the cardiovascular effects of dopaminergic activity .
Drug Addiction and Dependency
This compound is valuable in addiction research, particularly in studying the mechanisms of drug dependency and the potential for relapse. It aids in understanding how dopamine influences reward pathways and how blocking these pathways can affect addictive behaviors .
Parkinson’s Disease Research
SCH 23390 hydrochloride is used in Parkinson’s disease research to understand the loss of dopaminergic neurons and the resultant motor deficits. By selectively inhibiting D1 receptors, it helps in assessing the therapeutic potential of drugs aimed at restoring dopaminergic function .
Metabolic Disorders
Research into metabolic disorders such as obesity and diabetes has benefited from SCH 23390 hydrochloride. It’s used to study how dopamine receptors affect appetite, energy expenditure, and glucose regulation, providing insights into the neural control of metabolism .
作用机制
Target of Action
SCH 23390 Hydrochloride is a potent dopamine receptor antagonist, with its primary targets being the D1 and D5 dopamine receptor subtypes . It has Ki values of 0.2 nM and 0.3 nM at D1 and D5 receptor subtypes, respectively . These receptors are part of the G protein-coupled receptor family and play a crucial role in the dopaminergic system, which is involved in reward, motivation, and motor control among other functions .
In addition to its antagonistic action on dopamine receptors, SCH 23390 Hydrochloride also acts as an agonist at 5-HT2C receptors . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin, and it is known to be involved in mood and anxiety disorders .
Mode of Action
As a D1-like antagonist , SCH 23390 Hydrochloride binds to D1 and D5 dopamine receptors, thereby inhibiting the action of dopamine on these receptors . This results in a decrease in the dopaminergic signaling, which can affect various neurological processes including reward, motivation, and motor control .
On the other hand, as a 5-HT2C agonist , SCH 23390 Hydrochloride binds to and activates 5-HT2C receptors . This leads to an increase in the serotonergic signaling, which can influence mood and anxiety .
Biochemical Pathways
The biochemical pathways affected by SCH 23390 Hydrochloride are primarily those involving dopaminergic and serotonergic neurotransmission . By acting as a D1-like antagonist, it can affect the dopaminergic pathways, potentially leading to alterations in reward, motivation, and motor control .
As a 5-HT2C agonist, SCH 23390 Hydrochloride can influence the serotonergic pathways, potentially affecting mood and anxiety .
Pharmacokinetics
It is known that the compound has ahalf-life of about 25 minutes after administration
Result of Action
The molecular and cellular effects of SCH 23390 Hydrochloride’s action are primarily related to its influence on dopaminergic and serotonergic signaling. By inhibiting D1-like receptors, it can decrease dopaminergic signaling , potentially affecting reward, motivation, and motor control . By activating 5-HT2C receptors, it can increase serotonergic signaling , potentially influencing mood and anxiety .
安全和危害
SCH-23390 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .
Relevant Papers SCH-23390 has been the subject of various studies. For instance, Bourne et al. (2001) identified SCH-23390 as the first selective DA D1-like receptor antagonist . Briggs et al. (1991) studied the activation of the 5-HT1C receptor expressed in Xenopus oocytes by the benzazepines SCH-23390 .
属性
IUPAC Name |
(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCAEWMSOPMASE-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074484 | |
| Record name | Sch 23390 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SCH-23390 hydrochloride | |
CAS RN |
125941-87-9 | |
| Record name | SCH-23390 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125941879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sch 23390 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCH-23390 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S8T3E2F4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of SCH-23390 hydrochloride and how does this affect neuronal activity?
A1: SCH-23390 hydrochloride acts as a selective antagonist at dopamine D1-family receptors, primarily targeting the D1 and D5 subtypes [, , , , ]. By blocking these receptors, it inhibits the downstream effects of dopamine binding, primarily the activation of adenylate cyclase and subsequent increase in intracellular cyclic AMP levels [, ]. This inhibition can lead to a decrease in neuronal excitability and neurotransmission in pathways associated with dopamine signaling.
Q2: Research often mentions the use of SCH-23390 hydrochloride in conjunction with other pharmacological agents. Can you provide an example from the research and explain its significance?
A2: One study investigated the impact of combining SCH-23390 hydrochloride with liguzinediol, a compound with potential positive inotropic effects []. Researchers found that pre-treatment with SCH-23390 hydrochloride slightly diminished the positive inotropic effect of liguzinediol on isolated rat hearts compared to liguzinediol alone []. This suggests that dopamine D1 receptors might play a modulatory role in the cardiac effects of liguzinediol, although this pathway is not the primary mechanism of action.
Q3: What behavioral effects have been observed in animal models following SCH-23390 hydrochloride administration, particularly in relation to dopamine dysregulation?
A3: In mice with reduced dopamine transporter levels, which exhibit mania-like behaviors like hyperactivity and risk-taking, SCH-23390 hydrochloride administration attenuated these behaviors []. Specifically, it reduced premature responding, hypermotivation, and flattened the preference for risky choices []. This suggests a potential role for dopamine D1-family receptor antagonism in managing certain behavioral symptoms associated with dopamine dysregulation.
Q4: How does acute stress influence the effects of substances like morphine and how does SCH-23390 hydrochloride factor into this interaction?
A4: Research indicates that acute restraint stress can enhance the rewarding properties of morphine in animal models []. Interestingly, pre-treatment with SCH-23390 hydrochloride prior to the stress exposure prevented this enhancement of morphine's rewarding effects []. This suggests that dopamine D1 receptor activation is necessary for the stress-induced sensitization to morphine's rewarding properties.
Q5: Considering the impact of SCH-23390 hydrochloride on dopaminergic pathways, what potential therapeutic applications are researchers exploring?
A5: Given its ability to modulate dopamine signaling, SCH-23390 hydrochloride is being investigated for its potential in treating conditions associated with dopamine dysregulation. This includes exploring its effects on:
- Mania-like behaviors: As mentioned earlier, SCH-23390 hydrochloride attenuated hyperactivity, risk-taking, and increased motivation in a mouse model of mania [].
- Cardiac hypertrophy: Research suggests a potential link between upregulated renal D1 receptors and cardiac hypertrophy following aortic constriction in rats []. SCH-23390 hydrochloride administration led to a reversal of hypertrophic parameters, suggesting a possible therapeutic avenue for this condition [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



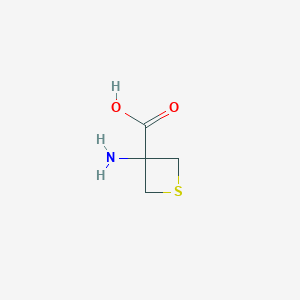


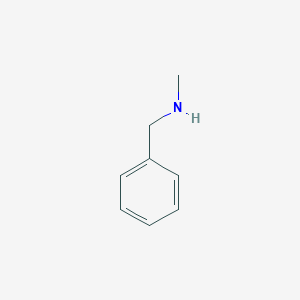
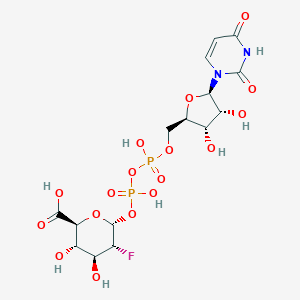
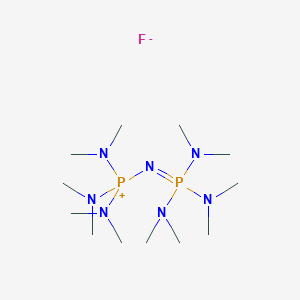
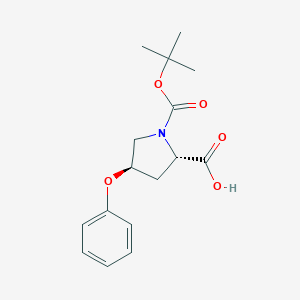

![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)
![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)


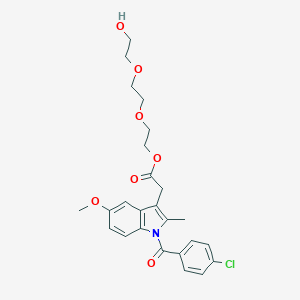
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)